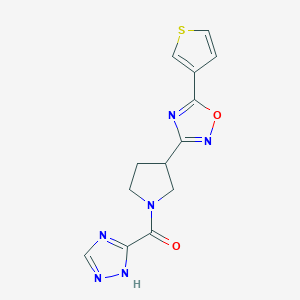

(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c20-13(11-14-7-15-17-11)19-3-1-8(5-19)10-16-12(21-18-10)9-2-4-22-6-9/h2,4,6-8H,1,3,5H2,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIDAWFFGYEXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=NC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure

The molecular formula of the compound is CHNOS. Its structure includes:

- A pyrrolidine ring.

- An oxadiazole moiety.

- A triazole ring.

This unique combination of heterocycles contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies

- Cytotoxicity Assays : In vitro studies revealed that derivatives of oxadiazole exhibited IC values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound showed a dose-dependent increase in apoptosis markers such as caspase activation and p53 expression levels .

- Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored. The compound has shown effectiveness against Gram-positive and Gram-negative bacteria.

Research Findings

A study evaluated the antibacterial activity using standard disc diffusion methods, revealing that compounds with similar structures inhibited bacterial growth effectively at concentrations ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile is crucial for assessing the therapeutic potential of new compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of oxadiazole and triazole rings through condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized product.

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate potent activity against a variety of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound could be developed into new antimicrobial agents, particularly in light of increasing antibiotic resistance .

Anticancer Activity

Compounds containing oxadiazole and triazole moieties have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies indicate that they may inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds similar to (3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone have shown promising results in inhibiting proliferation in breast and lung cancer cell lines .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a significant reduction in bacterial load in vitro and suggested potential for further development into therapeutic agents .

Case Study 2: Anticancer Properties

In vitro analysis of a related compound showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective dose ranges for therapeutic applications. The study suggested further exploration into the molecular mechanisms underlying these effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, the pyrrolidine-oxadiazole core can be constructed via cyclization of thiophene-containing precursors with hydrazine hydrate, followed by reaction with POCl₃ to form the oxadiazole ring. Subsequent coupling with the triazole moiety may employ nucleophilic substitution or condensation reactions under microwave-assisted conditions to enhance yield and reduce reaction time . Key intermediates should be purified using column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structure and purity?

- Methodological Answer :

- ¹H NMR : Analyze proton environments to verify the presence of thiophene (δ 6.8–7.5 ppm), pyrrolidine (δ 2.5–3.5 ppm), and triazole (δ 8.0–8.5 ppm) protons. Integration ratios should match expected substituents .

- IR Spectroscopy : Identify characteristic absorption bands for C=N (1600–1650 cm⁻¹, oxadiazole/triazole) and C-S (650–750 cm⁻¹, thiophene) .

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What crystallization strategies improve X-ray diffraction quality for structural elucidation?

- Methodological Answer : Optimize solvent systems (e.g., DMSO/water or ethanol/ethyl acetate) to grow single crystals. Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve crystallographic ambiguities. Address twinning or disorder by adjusting data collection temperatures (e.g., 100 K) and applying restraints during refinement .

Advanced Research Questions

Q. How can computational methods resolve contradictions in observed tautomeric forms (e.g., thione-thiol tautomerism)?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) to compare energy minima of tautomers. Validate using experimental ¹³C NMR chemical shifts and IR vibrational frequencies. For example, thione forms exhibit C=S stretches near 1250 cm⁻¹, while thiols show S-H stretches (~2550 cm⁻¹). Match computational predictions with experimental data to identify dominant tautomers .

Q. What strategies are effective for predicting biological targets via molecular docking?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6). Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., heme iron in cytochrome P450). Validate predictions with in vitro enzymatic inhibition assays .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the triazole (e.g., fluorination at C5) or oxadiazole (e.g., methyl groups) to alter electronic properties .

- Biological Testing : Screen analogs against fungal pathogens (e.g., Candida albicans) using MIC assays. Corrogate activity with logP values and steric parameters using QSAR models .

- ADMET Profiling : Predict pharmacokinetics via SwissADME to prioritize candidates with optimal bioavailability and low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.